2-(4-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrrole
CAS No.:
Cat. No.: VC15810918
Molecular Formula: C12H13NO3S
Molecular Weight: 251.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13NO3S |
|---|---|
| Molecular Weight | 251.30 g/mol |
| IUPAC Name | 2-(4-methoxyphenyl)-3-methylsulfonyl-1H-pyrrole |
| Standard InChI | InChI=1S/C12H13NO3S/c1-16-10-5-3-9(4-6-10)12-11(7-8-13-12)17(2,14)15/h3-8,13H,1-2H3 |
| Standard InChI Key | VPBOXSNQXGBLCW-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=C(C=CN2)S(=O)(=O)C |
Introduction
Chemical Structure and Molecular Properties
The compound (C₁₂H₁₃NO₃S, molecular weight: 251.30 g/mol) consists of a pyrrole core substituted with a 4-methoxyphenyl group and a methylsulfonyl group (Fig. 1). Key structural features include:
Table 1: Molecular Data
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-(4-methoxyphenyl)-3-methylsulfonyl-1H-pyrrole | |
| Molecular Formula | C₁₂H₁₃NO₃S | |
| SMILES Notation | COC1=CC=C(C=C1)C2=C(C=CN2)S(=O)(=O)C | |
| XLogP3-AA (Lipophilicity) | 2.3 (predicted) |
The methylsulfonyl group contributes to electron-withdrawing effects, potentially enhancing reactivity toward nucleophilic substitution. The methoxy group on the phenyl ring may influence solubility and intermolecular interactions .
Synthesis Methodology
Three-Component Reaction Strategy
The compound is synthesized via a one-pot, three-component reaction involving:
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α-Hydroxyketone: 2-Hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one.
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Oxoacetonitrile: 3-Oxobutanenitrile.
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Primary Amine: 4-Methoxyaniline.
General Procedure :
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Reagents: Combine equimolar amounts of α-hydroxyketone (1.0 mmol), oxoacetonitrile (1.0 mmol), and 4-methoxyaniline (1.1 mmol) in ethanol (3 mL).
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Catalysis: Add acetic acid (1.0 mmol) to facilitate cyclization.
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Reaction Conditions: Heat at 70°C for 3 hours under stirring.
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Workup: Evaporate solvent under vacuum, purify via silica gel chromatography (5–35% EtOAc/hexane).
Yield Optimization:
Mechanistic Insights
The reaction proceeds via:
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Knoevenagel Condensation: Between α-hydroxyketone and oxoacetonitrile to form an α,β-unsaturated nitrile.
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Michael Addition: 4-Methoxyaniline attacks the nitrile intermediate.
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Cyclization: Intramolecular dehydration forms the pyrrole ring .
Spectroscopic Characterization
While direct spectral data for the title compound are scarce, analogous pyrroles provide insights:
Table 2: Predicted Spectroscopic Features
Challenges and Future Directions
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Biological Screening: No direct data exist for this compound; in vitro assays for antimicrobial or anti-inflammatory activity are needed.
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Crystallographic Studies: X-ray diffraction could elucidate conformational preferences and supramolecular interactions .
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Solubility Optimization: Introducing polar substituents (e.g., hydroxyl groups) may enhance bioavailability .
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